

An In-depth Technical Guide to 4-Methoxycarbonylphenyl chloroformate

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Compound of Interest

Compound Name: 4-Methoxycarbonylphenyl
chloroformate

Cat. No.: B1584442

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This guide provides a comprehensive technical overview of **4-Methoxycarbonylphenyl chloroformate**, a versatile reagent with significant applications in organic synthesis, drug development, and materials science. We will delve into its core properties, structure, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Identity and Molecular Structure

4-Methoxycarbonylphenyl chloroformate is a bifunctional organic compound featuring both a methyl ester and a chloroformate group attached to a benzene ring. This unique arrangement makes it a valuable intermediate for chemical synthesis.

Key Identifiers:

- IUPAC Name: **4-Methoxycarbonylphenyl chloroformate**^[1]
- CAS Number: 31140-40-6^{[1][2][3][4]}
- Molecular Formula: C₉H₇ClO₄^{[1][2][3]}
- Molecular Weight: 214.60 g/mol ^{[3][4]}
- Synonyms: Methyl 4-[(chlorocarbonyl)oxy]benzoate, Methyl 4-chlorocarbonyloxybenzoate, 4-[(chlorocarbonyl)oxy]benzoic acid methyl ester, p-Carbomethoxyphenyl chloroformate^{[1][2]}

Molecular Structure Diagram

The structure consists of a central phenyl ring substituted at the 1- and 4-positions. One position holds the chloroformate group (-O(CO)Cl), and the other holds a methoxycarbonyl group (-COOCH₃).

Caption: Structure of **4-Methoxycarbonylphenyl chloroformate**.

Physicochemical Properties

This section summarizes the key physical and chemical properties of the compound. Precise experimental data such as melting and boiling points are not consistently reported across commercial suppliers, which is common for reactive intermediates.

Property	Value	Source(s)
Appearance	Powder	[5]
Purity	Typically ≥98% (HPLC)	[5]
Storage	Store in a cool, dry, well-ventilated area; often recommended at 2-8°C.	[6][7]
Moisture Content	≤1.0%	[5]
Classification	Acyl Halide, Chloroformate, Carboxylic Acid Ester	[2]

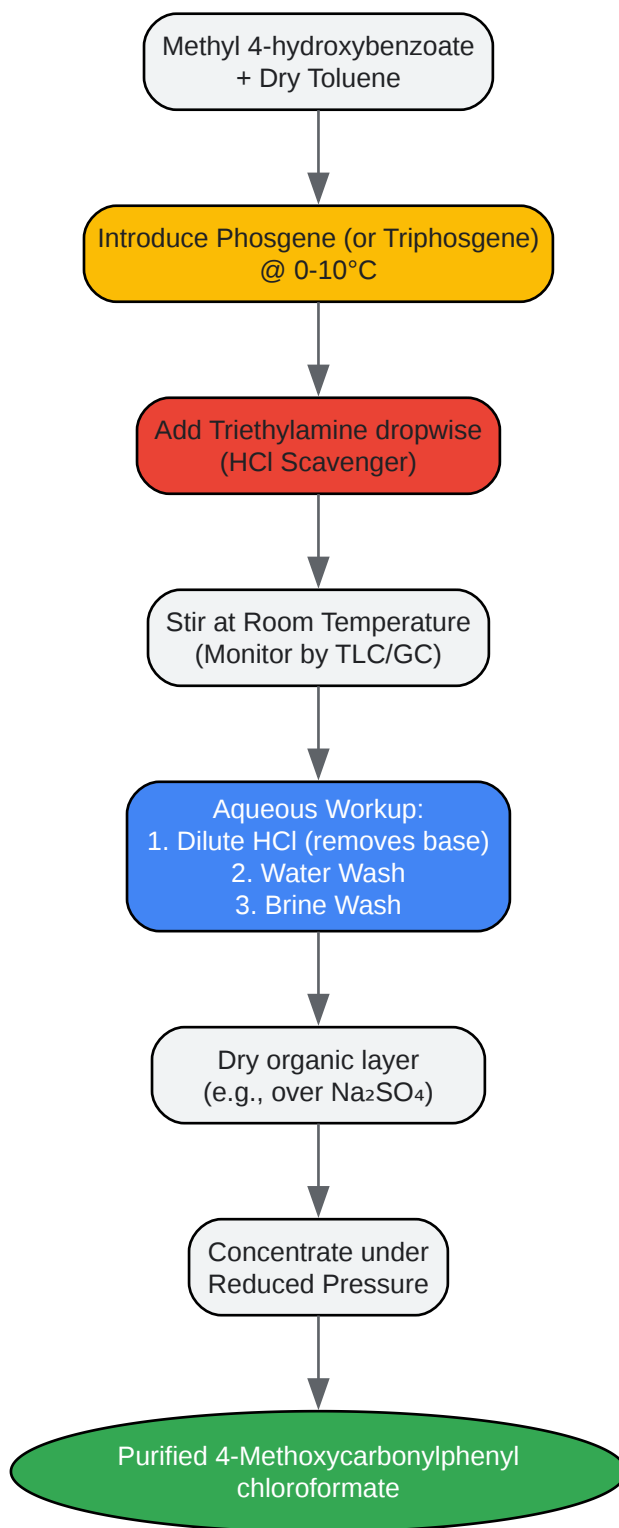
Synthesis Protocol: A Representative Methodology

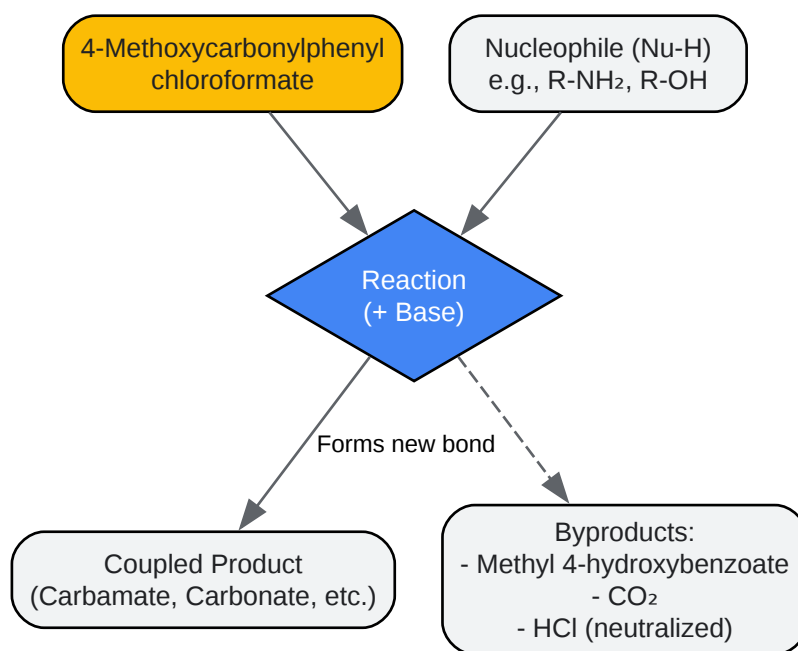
4-Methoxycarbonylphenyl chloroformate is synthesized via the reaction of a phenol with a phosgene equivalent. The following protocol is a representative procedure based on the general synthesis of aryl chloroformates, adapted for this specific molecule. The primary precursor is methyl 4-hydroxybenzoate.

Causality in Experimental Design:

- **Inert Solvent:** A dry, aprotic solvent like toluene or dichloromethane is used to prevent reaction with the highly reactive phosgene and the chloroformate product.
- **Low Temperature:** The initial reaction is conducted at low temperatures (0-10°C) because the phosgenation of phenols is highly exothermic and can lead to side reactions if not controlled.
- **Base as HCl Scavenger:** A tertiary amine base (e.g., triethylamine, N,N-dimethylaniline) is crucial. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed degradation.^{[8][9]}

Experimental Workflow: Synthesis of 4-Methoxycarbonylphenyl chloroformate





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